molecular formula C11H12O4 B2947332 (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid CAS No. 2248198-68-5

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Cat. No.: B2947332
CAS No.: 2248198-68-5
M. Wt: 208.213
InChI Key: QDTQIENKOOHZFQ-SSDOTTSWSA-N
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Description

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral carboxylic acid characterized by a 1,3-benzodioxole moiety attached to the third carbon of a 2-methylpropanoic acid backbone. The 1,3-benzodioxole group consists of a benzene ring fused with a dioxole ring (oxygen atoms at positions 1 and 3), with substitution at position 4. The compound’s stereochemistry is defined by the (2R) configuration, indicating the methyl group on the second carbon is oriented in the R configuration. This structural motif is common in intermediates for pharmaceuticals and natural products, where chirality and aromatic substituents influence bioactivity and physicochemical properties .

Properties

IUPAC Name

(2R)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQIENKOOHZFQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C2C(=CC=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a benzodioxole ring and a propanoic acid moiety. This compound has been explored for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

This compound exhibits properties typical of benzodioxole derivatives, which are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzodioxole ring facilitates π-π interactions and hydrogen bonding, enhancing binding affinity to various enzymes and receptors. This interaction can lead to modulation of enzyme activity and receptor signaling pathways, contributing to its pharmacological effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

The compound has also shown promise in anticancer research. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. For instance, studies have highlighted its efficacy against breast and colon cancer cells, where it reduced cell viability in a dose-dependent manner .

Study 1: Anti-inflammatory Effects

A study conducted on human monocytes treated with this compound revealed a marked decrease in TNF-α production compared to untreated controls. The results were quantified using ELISA assays, demonstrating a significant reduction in inflammatory markers at concentrations as low as 10 µM.

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, the compound was administered at varying concentrations (5 µM to 50 µM). The results showed a significant reduction in cell proliferation, with an IC50 value determined to be approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Data Table: Biological Activity Summary

Activity Type Effect Concentration Reference
Anti-inflammatoryInhibition of TNF-α production10 µM
Anticancer (Breast)Reduced cell viabilityIC50 = 25 µM
Anticancer (Colon)Induction of apoptosisVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its 1,3-benzodioxol-4-yl substituent and 2-methylpropanoic acid backbone. Below, it is compared to five analogues from the literature, focusing on substituent variations, stereochemistry, and molecular properties.

Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Benzodioxol Position Stereochemistry
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (Target) C₁₁H₁₂O₅ 224.21 (calc.) 2-methylpropanoic acid, 1,3-benzodioxol-4-yl 4 (2R)
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid C₁₀H₁₀O₅ 210.18 2-hydroxypropanoic acid, 1,3-benzodioxol-5-yl 5 Not specified
(R)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid C₁₇H₂₆O₅ 310.39 4-methoxy, 3-(3-methoxypropoxy)benzyl, 3-methylbutanoic acid N/A (R)
3-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]propanoic acid C₁₆H₂₂O₉ 358.34 β-D-glucopyranosyloxy (sugar moiety), 4-methoxy, propanoic acid N/A Not specified
(R)-2-(3-Isobutylphenyl)propionic acid C₁₄H₁₈O₂ 218.29 3-isobutylphenyl, propionic acid N/A (R)

Structural and Functional Insights

Benzodioxol Positional Isomerism: The target compound’s 1,3-benzodioxol-4-yl group differs from the 1,3-benzodioxol-5-yl substituent in ’s compound.

Backbone Modifications: Hydroxy vs. Methyl Groups: The hydroxyl group in 3-(1,3-benzodioxol-5-yl)-2-hydroxypropanoic acid increases acidity (pKa ~3–4) compared to the methyl group in the target compound (pKa ~4–5 for propanoic acids). This impacts ionization and bioavailability . Butanoic vs. Propanoic Acid: The (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid () has a longer carbon chain, enhancing lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) .

Stereochemical Effects :

  • Both the target compound and (R)-2-(3-isobutylphenyl)propionic acid () exhibit (R)-configuration. Chirality influences metabolic stability; for example, (R)-enantiomers of NSAIDs like ibuprofen are biologically active .

Functional Group Diversity :

  • The glucosyloxy group in ’s compound introduces hydrogen-bonding capacity and water solubility, contrasting with the hydrophobic methoxypropoxy group in ’s analogue .

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